molecular formula C9H7ClN2O B14089948 4-Chloro-2-methoxy-1,5-naphthyridine

4-Chloro-2-methoxy-1,5-naphthyridine

Cat. No.: B14089948
M. Wt: 194.62 g/mol
InChI Key: KSFVUOKTLCOGNO-UHFFFAOYSA-N
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Description

4-Chloro-2-methoxy-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a naphthyridine core with a chlorine atom at the 4-position and a methoxy group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methoxy-1,5-naphthyridine can be achieved through various synthetic routes. One common method involves the reaction of 2-methoxy-1,5-naphthyridine with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methoxy-1,5-naphthyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloro-2-methoxy-1,5-naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-2-methoxy-1,5-naphthyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist by binding to specific molecular targets and interfering with their normal function. The exact molecular targets and pathways involved vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxy-1,5-naphthyridine
  • 4-Hydroxy-1,5-naphthyridine
  • 4-Amino-1,5-naphthyridine
  • 4-Methylthio-1,5-naphthyridine

Uniqueness

4-Chloro-2-methoxy-1,5-naphthyridine is unique due to the presence of both a chlorine atom and a methoxy group on the naphthyridine core. This combination of substituents imparts distinct chemical reactivity and biological activity compared to other similar compounds. For example, the chlorine atom enhances the compound’s electrophilicity, making it more reactive in substitution reactions, while the methoxy group can influence its solubility and interaction with biological targets .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-chloro-2-methoxy-1,5-naphthyridine

InChI

InChI=1S/C9H7ClN2O/c1-13-8-5-6(10)9-7(12-8)3-2-4-11-9/h2-5H,1H3

InChI Key

KSFVUOKTLCOGNO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C(=C1)Cl)N=CC=C2

Origin of Product

United States

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